5-(3-Ethoxyphenyl)-2-cyanophenol
Description
5-(3-Ethoxyphenyl)-2-cyanophenol is a substituted phenolic compound featuring a cyanophenol core with a 3-ethoxyphenyl substituent at the 5-position.
Properties
IUPAC Name |
4-(3-ethoxyphenyl)-2-hydroxybenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-2-18-14-5-3-4-11(8-14)12-6-7-13(10-16)15(17)9-12/h3-9,17H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIUBGFROMDLUPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=CC(=C(C=C2)C#N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10684774 | |
| Record name | 3'-Ethoxy-3-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261967-96-7 | |
| Record name | 3'-Ethoxy-3-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Ethoxyphenyl)-2-cyanophenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 5-(3-Ethoxyphenyl)-2-cyanophenol may involve large-scale Suzuki–Miyaura coupling reactions. The choice of boronic acid and aryl halide precursors, as well as the optimization of reaction conditions, are crucial for achieving high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(3-Ethoxyphenyl)-2-cyanophenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
5-(3-Ethoxyphenyl)-2-cyanophenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(3-Ethoxyphenyl)-2-cyanophenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity. The hydroxyl group can form hydrogen bonds, further affecting its interactions with biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted 2-Cyanophenol Derivatives
The following compounds share the 2-cyanophenol backbone but differ in substituents, leading to variations in physicochemical properties:
Key Observations :
- Solubility: The carboxy derivative () is likely water-soluble at physiological pH due to ionization, whereas the ethoxy and methoxy analogs (target compound and ) are more soluble in organic solvents like ethanol or acetone.
Heterocyclic Analogs with 3-Ethoxyphenyl Groups
5-(3-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine () shares the 3-ethoxyphenyl moiety but replaces the cyanophenol core with an oxadiazole ring. Unlike phenolic compounds, oxadiazoles are often explored as kinase inhibitors or antimicrobial agents. The absence of a hydroxyl group in this analog reduces acidity, making it less reactive in aqueous environments compared to 5-(3-Ethoxyphenyl)-2-cyanophenol.
Research Findings and Inferences
Substituent Impact on Reactivity
- Ethoxy vs. Methoxy : Ethoxy’s larger size (compared to methoxy in ) may sterically hinder electrophilic substitution reactions at the 5-position.
- Cyano Group Stability: The –CN group in all analogs is susceptible to hydrolysis under acidic or basic conditions, but electron-withdrawing substituents (e.g., –Cl in ) could accelerate this process.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
